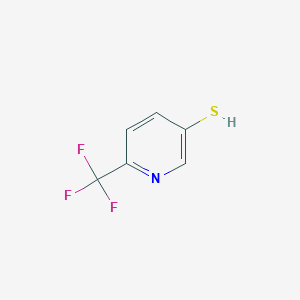

6-(trifluoromethyl)pyridine-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NS/c7-6(8,9)5-2-1-4(11)3-10-5/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJLPQOYDGYFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Trifluoromethyl Pyridine 3 Thiol and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Pyridine-Thiol Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 6-(trifluoromethyl)pyridine-3-thiol, the primary disconnections involve the C-S and C-CF3 bonds.

A logical retrosynthetic strategy for 6-(trifluoromethyl)pyridine-3-thiol (I) would involve disconnection of the C-S bond. This leads to a key intermediate, a 3-halopyridine derivative bearing a 6-trifluoromethyl group (II), and a sulfur nucleophile. Alternatively, a diazotization reaction of a corresponding 3-aminopyridine (B143674) precursor (III) could be envisioned for the introduction of the thiol group.

Further disconnection of the C-CF3 bond in intermediate (II) or (III) points towards a di-substituted pyridine (B92270) (IV), such as a 6-halo or 6-methyl pyridine derivative, which can then undergo trifluoromethylation. The pyridine ring itself can be constructed from acyclic precursors through various cyclization strategies, although for this specific substitution pattern, functionalization of a pre-formed pyridine ring is more common. elsevier.com

Figure 1: Retrosynthetic analysis of 6-(trifluoromethyl)pyridine-3-thiol

Precursor Synthesis and Functional Group Interconversions Leading to the Substituted Pyridine Nucleus

The synthesis of appropriately substituted pyridine precursors is critical for the successful construction of the target molecule. This often involves multi-step sequences including halogenation, nitration, and the introduction of the trifluoromethyl group.

Synthesis of Halogenated Pyridine Intermediates (e.g., 6-halo-3-nitropyridines)

Halogenated nitropyridines are versatile intermediates in the synthesis of functionalized pyridines. The nitration of pyridines can be challenging due to the deactivating effect of the nitrogen atom, often requiring harsh conditions. For instance, nitration of pyridine with potassium nitrate (B79036) in oleum (B3057394) at high temperatures results in low yields of 3-nitropyridine. ntnu.no

An improved method involves the reaction of the pyridine compound with dinitrogen pentoxide in an organic solvent, followed by treatment with sodium bisulfite to yield the 3-nitropyridine. ntnu.no For example, 2-chloropyridine (B119429) can be nitrated to form 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine. The subsequent separation of these isomers is necessary to obtain the desired precursor.

Three-component ring transformations offer an alternative route to nitropyridines that may not be easily accessible through other methods. nih.gov For example, the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia (B1221849) can produce various nitropyridine derivatives. nih.gov

Introduction of Trifluoromethyl Group via Advanced Fluorination Techniques (e.g., trifluoromethylation of aryl halides)

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a key step in the synthesis of many modern pharmaceuticals and agrochemicals. jst.go.jpnih.gov There are three primary methods for preparing trifluoromethylpyridine (TFMP) derivatives:

Chlorine/Fluorine Exchange: This classic method involves the reaction of a trichloromethylpyridine with a fluorine source like antimony trifluoride or hydrogen fluoride. jst.go.jpnih.gov

Pyridine Ring Construction: Building the pyridine ring from a trifluoromethyl-containing building block is another common strategy. jst.go.jpnih.gov

Direct Trifluoromethylation: This approach involves the direct introduction of a CF3 group onto the pyridine ring. jst.go.jpnih.gov

Modern methods often focus on the direct trifluoromethylation of (hetero)aryl halides. Transition metal-catalyzed reactions, particularly those using palladium or copper, have been developed for the nucleophilic fluorination of aryl bromides and iodides. nih.govacs.orgnih.gov For example, a Pd-catalyzed method has been developed for the conversion of (hetero)aryl bromides to the corresponding fluorides using AgF with KF. nih.govacs.org

For the synthesis of 6-(trifluoromethyl)pyridines, a common precursor is 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), which can be synthesized via a one-step vapor-phase chlorination/fluorination of 3-picoline at high temperatures. nih.gov

Recent advancements have also enabled the C3-selective trifluoromethylation of pyridines through a hydrosilylation reaction to activate the substrate, followed by reaction with a nucleophilic CF3 source like the Togni reagent. chemistryviews.orgchemrxiv.org

Thiolation Methodologies: Direct and Indirect Approaches

The introduction of a thiol group onto the pyridine ring can be achieved through several methods, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Thiol Formation

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings like pyridine. stackexchange.comyoutube.comyoutube.com The reaction proceeds smoothly when a good leaving group, such as a halogen, is present on the ring, and the ring is activated by electron-withdrawing groups. The nitrogen atom in the pyridine ring makes the 2- and 4-positions particularly susceptible to nucleophilic attack. stackexchange.com

For the synthesis of 6-(trifluoromethyl)pyridine-3-thiol, a 3-halopyridine precursor with the 6-trifluoromethyl group would be required. The reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, would yield the desired thiol. A recent study has shown that the SNAr reaction between heteroaryl halides and thiols can proceed smoothly in DMAc with K2CO3. nih.gov For electron-deficient heteroarenes, the reaction occurs without the need for an additional electron-withdrawing group. nih.gov

C-S Bond Formation via Transition Metal-Catalyzed Reactions (e.g., trifluoromethylthiolation of pyridylacetates)

Transition metal-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-sulfur bonds. nih.govacs.org These methods offer a versatile alternative to traditional SNAr reactions, often proceeding under milder conditions and with a broader substrate scope. Various transition metals, including palladium, copper, and nickel, have been employed to catalyze the coupling of aryl halides or triflates with a variety of sulfur sources.

A notable development is the decarboxylative trifluoromethylthiolation of lithium pyridylacetates. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net This reaction utilizes an electrophilic trifluoromethylthiolation reagent, such as N-(trifluoromethylthio)benzenesulfonimide, to afford the corresponding trifluoromethyl thioethers in good yields. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net While this specific method introduces a trifluoromethylthio group at a pyridylic carbon, it highlights the potential of transition metal-free, decarboxylative strategies for C-S bond formation.

Another innovative approach is the C3-selective C-H tri- and difluoromethylthiolation of pyridines. nih.gov This method involves the borane-catalyzed hydroboration of the pyridine to generate a nucleophilic dihydropyridine (B1217469) intermediate, which then reacts with an electrophilic trifluoromethylthio source. nih.gov

Reduction of Disulfide Precursors to the Corresponding Thiol

A common and effective method for the synthesis of thiols, including 6-(trifluoromethyl)pyridine-3-thiol, involves the reduction of its corresponding disulfide precursor, bis(6-(trifluoromethyl)pyridin-3-yl) disulfide. This transformation is a redox reaction where the disulfide bond (S-S) is cleaved to form two thiol groups (-SH). nih.gov Several reducing agents are available for this purpose, each with distinct advantages and optimal reaction conditions. thermofisher.com

The selection of an appropriate reducing agent is crucial for achieving high yields and purity. Commonly employed reductants include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.comcsic.es DTT, also known as Cleland's reagent, is a strong reducing agent, particularly effective at pH values above 7. agscientific.com In its oxidized form, DTT forms a stable six-membered ring containing a disulfide bond, which drives the reaction forward. agscientific.com

TCEP is another powerful and versatile reducing agent that offers several advantages over thiol-based reagents like DTT. It is odorless, more resistant to air oxidation, and effective over a wider pH range (1.5-8.5). agscientific.combiosyn.combiosynth.com The reduction with TCEP is irreversible and often proceeds faster than with DTT. csic.esbiosynth.com

The general procedure for the reduction involves dissolving the disulfide precursor in a suitable solvent and adding the reducing agent. The reaction is typically stirred at room temperature, and its progress can be monitored by techniques such as thin-layer chromatography or LC-MS. Upon completion, the thiol can be isolated and purified.

| Reducing Agent | Abbreviation | Optimal pH | Key Advantages | Considerations |

|---|---|---|---|---|

| Dithiothreitol | DTT | > 7 | Strong reducing power, forms a stable oxidized product. agscientific.com | Has a strong odor, less stable in air, limited to alkaline pH. csic.es |

| Tris(2-carboxyethyl)phosphine | TCEP | 1.5 - 8.5 | Odorless, highly stable, effective over a wide pH range, irreversible reaction. agscientific.combiosyn.combiosynth.com | Can be less stable in phosphate (B84403) buffers. agscientific.com |

| β-Mercaptoethanol | β-ME | > 7 | Inexpensive and water-soluble. csic.esbiosynth.com | Requires a large excess, has a strong odor, and is toxic. csic.es |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of 6-(trifluoromethyl)pyridine-3-thiol. This involves a careful consideration of various parameters, including solvent, temperature, and catalyst systems.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the rate and outcome of the synthesis. For the formation of the pyridine ring and subsequent functionalization, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often employed due to their ability to dissolve a wide range of reactants. organic-chemistry.org In some cases, aqueous media can also be utilized, offering a more environmentally friendly option. researchgate.net

Temperature control is critical, especially in multi-step syntheses and exothermic reactions. For instance, in the formation of C-S bonds, the reaction temperature needs to be carefully controlled to prevent side reactions and decomposition of thermally sensitive intermediates. Microwave-assisted synthesis has emerged as a powerful tool, allowing for rapid heating to precise temperatures, which can significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.orgmdpi.com

Catalyst Selection and Ligand Design in C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is a key step in the synthesis of 6-(trifluoromethyl)pyridine-3-thiol. Transition metal-catalyzed cross-coupling reactions are among the most effective methods for this transformation. rsc.org Palladium and copper-based catalysts are widely used for C-S bond formation. rsc.orgnih.gov

The choice of catalyst and, equally importantly, the ligand, can dramatically affect the efficiency and selectivity of the reaction. Ligands stabilize the metal center and modulate its reactivity. For copper-catalyzed thiolation reactions, various ligands, including amino acids and diamines, have been shown to be effective. The proper ligand can enable the reaction to proceed under milder conditions and with lower catalyst loadings.

For palladium-catalyzed C-S bond formation, a variety of phosphine-based ligands have been developed. The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps.

| Metal Catalyst | Typical Ligands | Advantages | Relevant Reaction Types |

|---|---|---|---|

| Copper (Cu) | Amino acids, Diamines, 1,3-Diketones | Low cost, low toxicity. | Ullmann-type couplings. |

| Palladium (Pd) | Phosphine-based ligands (e.g., dppf, Xantphos) | High catalytic activity, broad substrate scope. | Buchwald-Hartwig amination, C-S cross-coupling. rsc.org |

| Gold (Au) | - | Can catalyze unique transformations. | Cycloisomerization of α-thioallenes. nih.gov |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. dovepress.com For the synthesis of 6-(trifluoromethyl)pyridine-3-thiol and its precursors, several green approaches can be considered.

Microwave-assisted synthesis is a prominent green technique that can significantly reduce reaction times and energy consumption. mdpi.comnih.govamazonaws.com It often leads to higher yields and cleaner reaction profiles compared to conventional heating. organic-chemistry.org Solvent-free or solid-state reactions represent another green alternative, eliminating the need for potentially hazardous and difficult-to-recycle solvents. mdpi.com The use of reusable, heterogeneous catalysts, such as activated fly ash, can also contribute to a more sustainable process by simplifying catalyst recovery and reducing waste. bhu.ac.in Furthermore, designing synthetic routes that maximize atom economy, by incorporating the maximum number of atoms from the reactants into the final product, is a fundamental principle of green chemistry.

Stereochemical and Regiochemical Control in Multi-Step Syntheses

In the synthesis of substituted pyridines like 6-(trifluoromethyl)pyridine-3-thiol, achieving the correct regiochemistry is crucial. The trifluoromethyl group and the thiol group must be introduced at the C6 and C3 positions of the pyridine ring, respectively.

The regioselectivity of the synthesis is often determined by the choice of starting materials and the reaction mechanism. For instance, the cyclocondensation reaction of a trifluoromethyl-containing building block with other reagents can be designed to yield the desired substitution pattern. researchgate.net Research has shown that the reaction of trifluoroacetylacetone with cyanothioacetamide proceeds regioselectively to form a 4-trifluoromethylpyridine-2(1H)-thione derivative, highlighting the directing effects of the substituents on the ring formation. researchgate.net

Controlling the regioselectivity of functionalization on a pre-formed pyridine ring can be more challenging due to the electronic nature of the ring. However, by carefully selecting the reaction conditions and reagents, specific positions can be targeted. For example, the use of directing groups or the strategic blocking of more reactive sites can guide the introduction of a new functional group to the desired position.

Scale-Up Considerations and Process Intensification for Efficient Production

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For a commercially important compound like 6-(trifluoromethyl)pyridine-3-thiol, used in agrochemicals, efficient and cost-effective large-scale production is essential. nih.govnih.govresearchgate.net

Key considerations for scale-up include:

Process Safety: Thorough evaluation of reaction thermodynamics to manage heat evolution and prevent runaway reactions.

Cost of Goods: Selection of inexpensive and readily available starting materials and reagents.

Process Robustness: Development of a process that is tolerant to minor variations in reaction conditions.

Waste Minimization: Optimization of the process to reduce the generation of byproducts and waste streams.

Process intensification is a strategy aimed at developing smaller, cleaner, and more energy-efficient manufacturing processes. youtube.com This can be achieved through the use of continuous flow reactors, which offer several advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety, and better process control. For the synthesis of trifluoromethylpyridines, vapor-phase reactions at high temperatures using fluidized-bed reactors have been successfully employed on an industrial scale. nih.gov These continuous processes can lead to higher throughput and more consistent product quality.

Mechanistic Investigations of Chemical Reactivity and Transformations

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group in 6-(trifluoromethyl)pyridine-3-thiol possesses lone pairs of electrons, rendering it a potent nucleophile. This reactivity is central to a variety of functionalization strategies.

S-Alkylation Reactions and S-Functionalization

S-alkylation of thiols is a fundamental transformation that forms new carbon-sulfur bonds, leading to the synthesis of thioethers. This reaction typically proceeds via an SN2 mechanism where the thiolate anion, generated by deprotonation of the thiol, attacks an alkyl halide or other suitable electrophile. For 6-(trifluoromethyl)pyridine-3-thiol, this pathway allows for the introduction of a wide array of alkyl substituents onto the sulfur atom.

Furthermore, S-functionalization extends beyond simple alkylation. For instance, the reaction of thiols with appropriate reagents can lead to the formation of more complex moieties. These reactions are crucial for modifying the properties of the parent molecule.

Acylation and Sulfonylation Pathways of the Thiol Moiety

The nucleophilic thiol group can react with acylating and sulfonylating agents. Acylation with acyl chlorides or anhydrides yields thioesters. Sulfonylation, typically with sulfonyl chlorides, results in the formation of thiosulfonates. For example, the related compound 6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a known reagent. sigmaaldrich.comepa.gov

These reactions provide avenues to introduce carbonyl and sulfonyl functionalities, respectively, onto the sulfur atom, thereby modulating the electronic and steric properties of the molecule.

Thiol-Ene and Thiol-Yne Click Chemistry Applications

Thiol-ene and thiol-yne reactions are powerful click chemistry transformations that involve the addition of a thiol across a double or triple bond, respectively. wikipedia.orgusm.edu These reactions can be initiated by radicals or catalyzed by light, heat, or nucleophiles. wikipedia.orgrsc.orgwikipedia.orgnih.gov

Thiol-Ene Reaction : This reaction proceeds via an anti-Markovnikov addition of the thiol to an alkene, forming a thioether. wikipedia.org The reaction is known for its high yield, stereoselectivity, and rapid rate. wikipedia.org The reactivity of the alkene component is influenced by its electronic properties, with electron-rich alkenes generally showing higher reactivity. wikipedia.orgthieme-connect.de

Thiol-Yne Reaction : The reaction between a thiol and an alkyne can lead to either a mono-addition product (an alkenyl sulfide) or a di-addition product. wikipedia.org The reaction is typically facilitated by a radical initiator or UV irradiation. wikipedia.org This methodology has been utilized in polymerization and the synthesis of various functional materials. rsc.orgwikipedia.org

These click chemistry approaches offer efficient and versatile methods for conjugating 6-(trifluoromethyl)pyridine-3-thiol to a wide range of molecules and materials.

Disulfide Formation and Reduction Equilibrium

Thiols can undergo oxidation to form disulfides. In the case of 6-(trifluoromethyl)pyridine-3-thiol, this would result in the formation of di(6-(trifluoromethyl)pyridin-3-yl) disulfide. nih.gov This conversion can be achieved using various oxidizing agents. organic-chemistry.orgmdpi.com The disulfide bond is a reversible covalent linkage, and the equilibrium between the thiol and the disulfide can be shifted by the presence of reducing or oxidizing agents. nih.gov The formation of disulfide bonds is a key process in the folding and stability of peptides and proteins. researchgate.net

Electrophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the strong electron-withdrawing trifluoromethyl group at the 6-position. Consequently, the pyridine ring in 6-(trifluoromethyl)pyridine-3-thiol is highly deactivated towards electrophilic aromatic substitution. uoanbar.edu.iq

Halogenation and Nitration Studies on the Pyridine Nucleus

Direct electrophilic halogenation and nitration of the pyridine ring in 6-(trifluoromethyl)pyridine-3-thiol are expected to be challenging and require harsh reaction conditions. uoanbar.edu.iq The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group directs electrophilic attack primarily to the 3- and 5-positions, which are the least deactivated. uoanbar.edu.iq However, the presence of the thiol group at the 3-position complicates this reactivity.

Electrophilic Aromatic Substitution (EAS) Regioselectivity and Impact of Trifluoromethyl Group

Electrophilic aromatic substitution (EAS) on a pyridine ring is intrinsically more challenging than on benzene (B151609). The nitrogen atom's high electronegativity reduces the electron density of the aromatic system, deactivating it towards attack by electrophiles. jst.go.jpnih.gov Furthermore, under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is readily protonated. jst.go.jpnih.gov This creates a pyridinium (B92312) cation, which is even more severely deactivated. nih.gov

Consequently, direct electrophilic substitution on pyridine is often difficult and requires harsh reaction conditions, such as high temperatures. nih.gov When these reactions do proceed, they typically yield the meta-substituted product, where the electrophile attacks the C-3 or C-5 position. nih.gov

In the case of 6-(trifluoromethyl)pyridine-3-thiol, the presence of the trifluoromethyl (-CF₃) group profoundly influences the reactivity. The -CF₃ group is one of the strongest electron-withdrawing groups, and it further deactivates the pyridine ring towards electrophilic attack. This deactivation is additive to the effect of the ring nitrogen. The thiol group (-SH) is generally considered an ortho-, para-directing activator in benzene systems; however, in the context of a highly deactivated pyridine ring, its influence is significantly diminished.

Given these factors, the predicted regioselectivity for EAS on 6-(trifluoromethyl)pyridine-3-thiol would be highly challenging to achieve. Any potential electrophilic attack would be strongly disfavored. If a reaction were forced under extreme conditions, the substitution would likely occur at the C-5 position, which is meta to the nitrogen atom and avoids the strong deactivating field of the adjacent C-6 trifluoromethyl group. An alternative strategy to functionalize the pyridine ring involves a preliminary oxidation of the pyridine to the corresponding N-oxide. This transformation makes the ring more susceptible to electrophilic attack, altering the regiochemical outcome, often favoring substitution at the C-4 (para) position. jst.go.jpnih.gov

Oxidative and Reductive Transformations

Oxidation to Sulfoxides and Sulfones (e.g., 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride synthesis)

The thiol group of 6-(trifluoromethyl)pyridine-3-thiol is susceptible to oxidation, yielding corresponding sulfoxides and sulfones. The controlled oxidation of thiols (or sulfides) is a common transformation. Various oxidizing agents can be employed, with hydrogen peroxide being a frequent choice. researchgate.net The reaction can be tuned to favor either the sulfoxide (B87167) or the further oxidized sulfone by controlling the stoichiometry of the oxidant. researchgate.net For the oxidation of aryl trifluoromethyl sulfides, trifluoroacetic acid can be used as a solvent and activator for hydrogen peroxide, enabling selective conversion to the sulfoxide with minimal over-oxidation to the sulfone. cjcatal.com Other methods for selective sulfide (B99878) to sulfoxide oxidation include using a combination of hydrogen peroxide and triflic acid or employing metal-free quinoid catalysts. researchgate.net

Complete oxidation to the sulfone can be achieved using stronger oxidizing agents or different catalytic systems. rsc.org For instance, chromium(VI) oxide can catalyze the oxidation of sulfides to sulfones using periodic acid. rsc.org

A key derivative, 6-(trifluoromethyl)pyridine-3-sulfonyl chloride, is synthesized via oxidation. This compound is a solid with a melting point of 40-45 °C. acs.org The general synthesis of arylsulfonyl chlorides can be accomplished through methods like the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt and subsequently reacted with sulfur dioxide in the presence of a copper catalyst. researchgate.net For the target molecule, this would involve the oxidation of the thiol group to a sulfonic acid, followed by chlorination with an agent like thionyl chloride or phosphorus pentachloride. researchgate.net

Table 1: Properties of 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride

| Property | Value | Reference |

| CAS Number | 959996-58-8 | acs.org |

| Molecular Formula | C₆H₃ClF₃NO₂S | acs.org |

| Molecular Weight | 245.61 | acs.org |

| Form | Solid | acs.org |

| Melting Point | 40-45 °C | acs.org |

Hydrogenation of the Pyridine Ring

The reduction of the pyridine ring to a piperidine (B6355638) ring is a synthetically valuable transformation. However, the hydrogenation of pyridines can be challenging and often requires high pressure, elevated temperatures, and an effective catalyst. researchgate.netrsc.org The choice of catalyst is critical, with noble metals like ruthenium, rhodium, palladium, and platinum commonly used. researchgate.netchemistryviews.org Ruthenium on carbon (Ru/C) has been shown to be a highly active catalyst for the complete hydrogenation of pyridine to piperidine. chemistryviews.org

Recent advancements have focused on achieving these reductions under milder conditions. For example, rhodium oxide (Rh₂O₃) has been reported as an effective catalyst for the hydrogenation of various functionalized pyridines under mild conditions (5 bar H₂, 40 °C), tolerating groups such as -CF₃. researchgate.net Another approach is electrocatalytic hydrogenation, which can proceed at ambient temperature and pressure without acidic additives, using catalysts like rhodium on carbon. researchgate.net

The reactivity in pyridine hydrogenation is influenced by substituents on the ring. chemistryviews.org The strong electron-withdrawing nature of the trifluoromethyl group in 6-(trifluoromethyl)pyridine-3-thiol would significantly impact the electronic properties of the ring, potentially influencing the conditions required for successful hydrogenation. The selective reduction of the pyridine ring while preserving the thiol group (or a protected version) would be a key challenge, as many hydrogenation catalysts are sensitive to sulfur compounds.

Transition Metal-Catalyzed Coupling Reactions at Pyridine Positions

Transition metal-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. For a molecule like 6-(trifluoromethyl)pyridine-3-thiol, these reactions would likely require modification of the thiol group into a more suitable functional group for cross-coupling, such as a halide or triflate.

C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The Suzuki-Miyaura, Sonogashira, and Heck reactions are cornerstone methods for C-C bond formation. rsc.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst. To apply this to the 3-position of the target molecule, the thiol would first need to be converted into a leaving group, such as a bromide or iodide. The resulting halo-pyridine could then be coupled with a variety of boronic acids or esters to introduce new carbon substituents.

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki reaction, application at the C-3 position would necessitate prior conversion of the thiol to a halide. The reaction is highly valuable for synthesizing alkynyl-substituted pyridines and can often be performed under mild conditions.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst. This method allows for the formation of substituted alkenes on the pyridine ring. Again, this would require the C-3 position to be functionalized with a halide or triflate. The reaction exhibits high selectivity for trans products.

Table 2: Overview of C-C Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Organohalide/Triflate + Organoboron Compound | Pd catalyst, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira | Organohalide/Triflate + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

| Heck | Organohalide/Triflate + Alkene | Pd catalyst, Base | C(sp²)-C(sp²) (alkenyl) |

C-S Bond Formation and Cleavage Dynamics

The synthesis of 6-(trifluoromethyl)pyridine-3-thiol itself involves the formation of a C-S bond. Transition metal-catalyzed methods have become powerful tools for such transformations. Palladium and copper-catalyzed reactions are frequently used to couple thiols with aryl halides to form aryl thioethers. More recently, gold-catalyzed cross-coupling has emerged as an efficient method for C-SCF₃ bond formation, reacting organohalides with a trifluoromethylthiolating agent.

The dynamics of C-S bond cleavage are also significant. While the C-S bond is generally stable, it can participate in certain catalytic cycles. For instance, in some cross-coupling reactions, the desired C-C bond formation might be accompanied by undesired side reactions involving C-S bond cleavage, depending on the catalyst and reaction conditions. The strength and reactivity of the C-S bond are influenced by the electronic properties of the pyridine ring, which are heavily modulated by the -CF₃ group. Research into the development of novel palladium precatalysts has led to methods for synthesizing aryl trifluoromethyl sulfides from aryl bromides, showcasing the advancement in creating these C-S linkages. researchgate.net

C-N and C-O Bond Formation Strategies Utilizing the Thiol Group

The thiol group of 6-(trifluoromethyl)pyridine-3-thiol is a key site for nucleophilic attack, enabling the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These transformations are fundamental in synthesizing a variety of derivatives with potential applications in medicinal chemistry and materials science.

Thioether and Thioester Synthesis

The formation of thioethers (C-S-C) and thioesters (C-S-C=O) represents a primary pathway for C-S bond formation, which indirectly facilitates the exploration of further C-N and C-O bond-forming reactions on other parts of the molecule or within a larger molecular framework.

The nucleophilic nature of the thiolate anion, formed by deprotonation of the thiol, is central to these reactions. The acidity of the thiol proton is enhanced by the electron-withdrawing trifluoromethyl group on the pyridine ring, facilitating the formation of the thiolate.

Table 1: General Conditions for Thioether and Thioester Synthesis from Thiols

| Reaction Type | Electrophile | Typical Reagents and Conditions | Product |

|---|---|---|---|

| Thioether Synthesis (Williamson-type) | Alkyl halide (e.g., R-X) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 6-(Trifluoromethyl)pyridin-3-yl thioether (Ar-S-R) |

| Thioester Synthesis | Acyl chloride (e.g., R-COCl) | Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) | 6-(Trifluoromethyl)pyridin-3-yl thioester (Ar-S-COR) |

| Mitsunobu Reaction | Alcohol (R-OH) | DEAD or DIAD, PPh3, Solvent (e.g., THF) | 6-(Trifluoromethyl)pyridin-3-yl thioether (Ar-S-R) |

Note: This table presents generalized reaction conditions. Specific conditions for 6-(trifluoromethyl)pyridine-3-thiol may vary.

C-N Bond Formation

While direct C-N bond formation at the sulfur atom is not typical, the thiol group can be a precursor to functionalities that readily participate in such reactions. For instance, oxidation of the thiol to a sulfonyl chloride opens up pathways for reactions with amines to form sulfonamides. A related compound, 5-(trifluoromethyl)pyridine-2-thiol, can be converted to 5-trifluoromethylpyridine-2-sulfonyl chloride by reaction with chlorine gas in hydrochloric acid solution sigmaaldrich.cn. A similar transformation would be expected for the 6-(trifluoromethyl)pyridine-3-thiol isomer.

C-O Bond Formation

The synthesis of thioesters is a direct method of forming a C(O)-S bond, which is a subtype of C-O bond formation strategies when considering the carbonyl carbon. Traditional methods involve the acylation of thiols with carboxylic acid derivatives like acyl chlorides or anhydrides researchgate.netorganic-chemistry.org. Modern approaches also utilize coupling agents to facilitate the reaction between a carboxylic acid and a thiol.

Thermal and Photochemical Transformations

The stability and reactivity of 6-(trifluoromethyl)pyridine-3-thiol under thermal and photochemical conditions are influenced by the pyridine ring and the trifluoromethyl group.

Thermal Transformations

Specific studies on the thermal decomposition or rearrangement of 6-(trifluoromethyl)pyridine-3-thiol are not extensively documented in the literature. However, pyridine thiols, in general, can exist in a tautomeric equilibrium with the corresponding pyridinethione form. The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring. The strongly electron-withdrawing nature of the trifluoromethyl group is expected to influence the electronic distribution within the pyridine ring and thus the tautomeric preference.

Photochemical Transformations

Dedicated photochemical studies on 6-(trifluoromethyl)pyridine-3-thiol are scarce. However, research on related trifluoromethyl-substituted aromatic compounds provides insights into potential photochemical pathways. For example, the photochemical irradiation of 3,5-diamino-trifluoromethyl-benzene in aqueous solution at 310 nm leads to defluorination, where the trifluoromethyl group is converted to a carboxylic acid via nucleophilic substitution by water nih.gov. This suggests that under UV irradiation, the C-F bonds in the trifluoromethyl group of 6-(trifluoromethyl)pyridine-3-thiol could become susceptible to nucleophilic attack, potentially leading to degradation or transformation of the -CF3 group nih.gov. The presence of the thiol group and the nitrogen atom in the pyridine ring could influence the excited-state reactivity and the ultimate photoproducts.

Reaction Kinetics and Thermodynamic Analysis of Key Reactions

Reaction Kinetics

The rate of reactions involving the thiol group is significantly influenced by its acidity (pKa). The electron-withdrawing trifluoromethyl group at the 6-position of the pyridine ring is expected to lower the pKa of the thiol group compared to an unsubstituted pyridine-3-thiol. This increased acidity facilitates the formation of the thiolate anion, which is a more potent nucleophile. Consequently, reactions such as S-alkylation and S-acylation are expected to proceed at a faster rate.

The Hammett constant (σp) for a trifluoromethyl group is 0.54, indicating its strong electron-withdrawing nature nih.gov. This property enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, while simultaneously increasing the acidity of the thiol proton.

Thermodynamic Analysis

The thermodynamic stability of the products of C-S bond formation is a driving force for these reactions. The formation of stable thioether and thioester products from the reactive thiol is generally thermodynamically favorable. In the absence of specific experimental data for 6-(trifluoromethyl)pyridine-3-thiol, computational methods such as Density Functional Theory (DFT) could be employed to model the reaction pathways and calculate the thermodynamic parameters, including reaction enthalpies and Gibbs free energies, for its key transformations. Such studies would provide valuable insights into the feasibility and spontaneity of various reactions.

Compound Index

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 6-(trifluoromethyl)pyridine-3-thiol. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecule can be constructed.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants for Pyridine (B92270) and Trifluoromethyl Groups

¹H NMR: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For the pyridine ring of 6-(trifluoromethyl)pyridine-3-thiol, distinct signals are expected for the protons at positions 2, 4, and 5, with their chemical shifts and coupling patterns revealing their relative positions.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the pyridine ring and the trifluoromethyl group will produce a distinct signal. The chemical shift of the carbon in the CF₃ group is significantly influenced by the attached fluorine atoms, typically appearing in a characteristic region of the spectrum. chemicalbook.com The carbons of the pyridine ring will also exhibit shifts indicative of their position relative to the nitrogen atom and the trifluoromethyl and thiol substituents.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. biophysics.org The trifluoromethyl (CF₃) group will give a single, strong resonance in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. thermofisher.com The chemical shift of this signal is highly characteristic of the CF₃ group attached to a pyridine ring. thermofisher.com

Interactive Data Table: Predicted NMR Data for 6-(trifluoromethyl)pyridine-3-thiol

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-2 | 8.5 - 8.7 | d | J(H2-H4) ≈ 2-3 |

| ¹H | H-4 | 7.9 - 8.1 | dd | J(H4-H5) ≈ 8-9, J(H4-H2) ≈ 2-3 |

| ¹H | H-5 | 7.4 - 7.6 | d | J(H5-H4) ≈ 8-9 |

| ¹³C | C-2 | ~150 | s | - |

| ¹³C | C-3 | ~130 | s | - |

| ¹³C | C-4 | ~138 | s | - |

| ¹³C | C-5 | ~125 | s | - |

| ¹³C | C-6 | ~148 | q | J(C-F) ≈ 35-40 |

| ¹³C | CF₃ | ~122 | q | J(C-F) ≈ 270-280 |

| ¹⁹F | CF₃ | -65 to -70 | s | - |

Note: The data in this table is predicted based on known values for similar structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for confirming the complete structural assignment. These experiments reveal correlations between different nuclei, painting a more detailed picture of the molecule's connectivity and spatial arrangement. rsc.org

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, confirming the connectivity of the H-2, H-4, and H-5 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively assign the ¹H signals to their corresponding ¹³C signals in the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between nuclei. A NOESY experiment could show through-space interactions between the fluorine atoms of the CF₃ group and the proton at the C-5 position, providing conformational information.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of 6-(trifluoromethyl)pyridine-3-thiol. nih.govnih.gov By measuring the mass-to-charge ratio of the molecular ion with very high accuracy (typically to within a few parts per million), the exact molecular formula can be unequivocally determined. nih.gov

The molecular formula for 6-(trifluoromethyl)pyridine-3-thiol is C₆H₄F₃NS, with a calculated monoisotopic mass of approximately 179.00165 Da. uni.lu HRMS would be expected to provide an experimental value extremely close to this theoretical mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides additional structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the trifluoromethyl radical (•CF₃), a hydrogen cyanide molecule (HCN) from the pyridine ring, or the thiol group (•SH). Analyzing these fragments helps to piece together the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. jocpr.comresearchgate.net

Characteristic Vibrational Frequencies for C-S, C-F, and C=N Bonds

For 6-(trifluoromethyl)pyridine-3-thiol, the following vibrational modes are of particular diagnostic importance:

C-S Stretching: The carbon-sulfur (C-S) stretching vibration for thiols typically appears in the range of 600-800 cm⁻¹. rsc.org This peak can sometimes be weak in IR spectroscopy.

C-F Stretching: The carbon-fluorine (C-F) bonds in the trifluoromethyl group will give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the region of 1100-1350 cm⁻¹. rsc.org

C=N Stretching: The carbon-nitrogen double bond (C=N) within the pyridine ring will have a characteristic stretching vibration, usually found in the 1550-1650 cm⁻¹ region. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies

| Bond/Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| S-H | Stretching | 2550-2600 | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Medium |

| C=N (pyridine ring) | Stretching | 1550-1650 | Medium to Strong |

| C=C (pyridine ring) | Stretching | 1400-1600 | Medium to Strong |

| C-F (CF₃) | Stretching | 1100-1350 | Strong |

| C-S | Stretching | 600-800 | Weak to Medium |

Conformational Analysis via Vibrational Signatures

While primarily used for functional group identification, subtle shifts in vibrational frequencies can also provide information about the molecule's conformation. For instance, the orientation of the thiol group relative to the pyridine ring could potentially influence the exact position and shape of the C-S and S-H stretching bands. Theoretical calculations, often performed using Density Functional Theory (DFT), can be used in conjunction with experimental IR and Raman spectra to predict the vibrational frequencies for different possible conformers and help in their identification. jocpr.comresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for 6-(trifluoromethyl)pyridine-3-thiol is not publicly available, analysis of structurally similar compounds allows for a detailed prediction of its key structural features.

Precise Bond Lengths, Bond Angles, and Dihedral Angles

By examining related structures, such as trifluoromethylated pyrimidines and other pyridine derivatives, the expected bond lengths and angles for 6-(trifluoromethyl)pyridine-3-thiol can be inferred. researchgate.netrsc.org The pyridine ring is anticipated to be largely planar, with bond lengths characteristic of aromatic systems. The introduction of a trifluoromethyl (CF₃) group at the 6-position and a thiol (-SH) group at the 3-position will induce specific geometric changes.

The C-S bond length is a critical parameter. For comparison, in similar heterocyclic thiol compounds, these lengths are well-characterized. The C-CF₃ bond length and the C-F bonds within the trifluoromethyl group will adopt standard values, though some variation can occur due to crystal packing forces. The internal geometry of the CF₃ group is expected to be tetrahedral.

Table 1: Predicted Bond Parameters for 6-(trifluoromethyl)pyridine-3-thiol

| Parameter | Predicted Value Range | Structural Context |

|---|---|---|

| C-S Bond Length | 1.75 - 1.85 Å | Thiol group attached to an aromatic ring |

| S-H Bond Length | 1.30 - 1.35 Å | Thiol group |

| C-N Bond Length (Pyridine) | 1.33 - 1.35 Å | Aromatic heterocyclic ring researchgate.net |

| C-C Bond Length (Pyridine) | 1.38 - 1.40 Å | Aromatic heterocyclic ring researchgate.net |

| C-CF₃ Bond Length | 1.50 - 1.56 Å | Trifluoromethyl group on an aromatic ring |

| C-F Bond Length | 1.32 - 1.35 Å | Within the trifluoromethyl group |

| C-S-H Bond Angle | 90 - 100° | Geometry at the sulfur atom |

This data is predictive and based on values from structurally related molecules found in the literature.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state packing of 6-(trifluoromethyl)pyridine-3-thiol will be significantly influenced by intermolecular forces. The most prominent of these is expected to be hydrogen bonding. The thiol group (-SH) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor.

This donor-acceptor capability can lead to the formation of various supramolecular assemblies, such as chains or dimers. For instance, S-H···N hydrogen bonds could link molecules together. Studies on other mercapto-substituted nitrogen heterocycles have demonstrated the prevalence of such interactions. acs.org The distances for these thiol-involved hydrogen bonds are typically in the range of 2.9 to 3.5 Å for the S···N distance. acs.org

Furthermore, weaker interactions involving the fluorine atoms of the CF₃ group, such as C-H···F or F···F contacts, may also play a role in stabilizing the crystal lattice. The Hirshfeld surface analysis of related trifluoromethylated compounds has been used to visualize and quantify these weaker interactions. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure and chromophoric nature of a molecule.

Electronic Transitions and Chromophoric Behavior of the Pyridine-Thiol System

The UV-Vis absorption spectrum of 6-(trifluoromethyl)pyridine-3-thiol is expected to be dominated by electronic transitions associated with the pyridine ring and modified by its substituents. The primary transitions anticipated are π → π* and n → π*. libretexts.orgresearchgate.net

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine system. These transitions are expected at shorter wavelengths (higher energy). libretexts.org

n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms) to a π* antibonding orbital. libretexts.orgresearchgate.net These absorptions occur at longer wavelengths (lower energy) compared to π → π* transitions.

The thiol group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands of the pyridine chromophore. The electron-withdrawing nature of the trifluoromethyl group will also modulate the energy of the molecular orbitals, further influencing the positions and intensities of these absorption bands. rsc.org While many thiol-containing compounds can be non-emissive, some mercapto-derivatives have been shown to exhibit fluorescence, often with a large Stokes shift, particularly when intramolecular proton transfer is possible. acs.org

Solvent Effects on Spectral Properties

The polarity of the solvent can significantly affect the electronic absorption spectrum, a phenomenon known as solvatochromism. The positions of the n → π* and π → π* transition bands are expected to shift in response to changes in solvent polarity.

n → π Transitions:* These transitions typically exhibit a hypsochromic (blue) shift as solvent polarity increases. This is because polar solvents can stabilize the non-bonding ground state electrons through hydrogen bonding or dipole-dipole interactions, thus increasing the energy gap for the transition. researchgate.net

π → π Transitions:* These transitions usually show a slight bathochromic (red) shift with increasing solvent polarity. The excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. researchgate.net

Studying the UV-Vis spectrum of 6-(trifluoromethyl)pyridine-3-thiol in a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol, water) would allow for the definitive assignment of its electronic transitions.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoringresearchgate.net

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and the verification of compound purity.

For a compound like 6-(trifluoromethyl)pyridine-3-thiol, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly applicable.

LC-MS: This is often the preferred method for analyzing thiols, which can be thermally labile or prone to oxidation. nih.gov A reversed-phase HPLC system using a C18 column can effectively separate the target compound from impurities. nih.gov The sample would be ionized, typically using electrospray ionization (ESI), and the mass spectrometer would provide a precise mass-to-charge ratio, confirming the molecular weight and offering structural clues through fragmentation patterns. LC-MS is also an excellent tool for monitoring the progress of a reaction by tracking the disappearance of reactants and the appearance of the product over time. nih.gov

GC-MS: This technique can also be used, particularly if the compound is sufficiently volatile and thermally stable. To improve chromatographic behavior and detection limits, thiols are often derivatized prior to analysis. nih.gov A common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which reacts with the thiol group to form a stable derivative that is more amenable to GC analysis. nih.gov The mass spectrometer provides definitive identification. This method is highly effective for quantifying trace levels of thiols and assessing the purity of the final product. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Optimized Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 6-(trifluoromethyl)pyridine-3-thiol, this would involve optimizing bond lengths, bond angles, and dihedral angles.

Based on studies of similar molecules, such as 5-(trifluoromethyl)pyridine-2-thiol, the pyridine ring is expected to be planar. journaleras.com The trifluoromethyl and thiol groups are substituents on this ring. The orientation of the thiol (-SH) group relative to the pyridine ring would be a key feature of the conformational analysis. It is likely that the molecule exists in different conformations due to the rotation around the C-S bond. DFT calculations would identify the most stable conformer and the energy barriers between different conformations.

For the related compound, 5-(trifluoromethyl)pyridine-2-thiol, DFT calculations have been performed using the B3LYP and HSEH1PBE hybrid functionals with the 6–311+G(d, p) basis set to obtain its optimized geometry. journaleras.com A similar approach would be employed for 6-(trifluoromethyl)pyridine-3-thiol to yield precise geometric parameters. The table below presents hypothetical optimized geometric parameters for 6-(trifluoromethyl)pyridine-3-thiol based on expected values and data from analogous molecules.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (pyridine ring) | 1.38 - 1.40 | |

| C-N (pyridine ring) | 1.33 - 1.34 | |

| C-S | ~1.77 | |

| S-H | ~1.34 | |

| C-CF3 | ~1.50 | |

| C-F | ~1.35 | |

| C-C-N (pyridine ring) | 123 - 124 | |

| C-S-H | ~96 | |

| C-C-CF3 | ~120 |

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) and are crucial for understanding the chemical reactivity of a molecule. mdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive. mdpi.com

For heterocyclic compounds, the distribution of the HOMO and LUMO across the molecule can predict the sites of electrophilic and nucleophilic attack. ic.ac.uk In the case of 6-(trifluoromethyl)pyridine-3-thiol, the HOMO is likely to be localized on the sulfur atom of the thiol group and potentially on the pyridine ring, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is expected to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing trifluoromethyl group, making the ring susceptible to nucleophilic attack.

The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, as shown in the table below.

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of an electron from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity of a species to accept electrons. |

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. deeporigin.com The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different values of the electrostatic potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green represents regions of neutral potential. researchgate.net

For 6-(trifluoromethyl)pyridine-3-thiol, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group, due to the presence of lone pairs of electrons. researchgate.net These would be the preferred sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atom of the thiol group and potentially on the carbon atoms of the pyridine ring adjacent to the electron-withdrawing trifluoromethyl group. These areas would be susceptible to nucleophilic attack. Computational studies on other pyridine derivatives have consistently shown the nitrogen atom to be a site of negative electrostatic potential. researchgate.netresearchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the mapping of reaction pathways.

Transition State Characterization and Activation Energies

A transition state (TS) is a high-energy, unstable configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Computationally, a transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.

For reactions involving 6-(trifluoromethyl)pyridine-3-thiol, such as its deprotonation or its reaction with an electrophile, DFT methods can be used to locate the transition state structures. This involves specialized algorithms that search for saddle points on the potential energy surface. Once a transition state is located, its structure can be analyzed to understand the bonding changes occurring during the reaction. The activation energy can then be calculated, providing a quantitative measure of the reaction's feasibility. For example, a theoretical study on the photochemical chlorination of pyridine utilized computational methods to identify transition states and calculate activation barriers for the formation of different chloropyridine isomers. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is used to confirm that a located transition state connects the correct reactants and products. mdpi.com Starting from the transition state geometry, the IRC calculation follows the reaction path downhill on the potential energy surface in both the forward and reverse directions. mdpi.com A successful IRC calculation will lead to the optimized geometries of the reactants and products, thus verifying the reaction pathway. This analysis provides a detailed picture of the molecular geometry changes that occur along the reaction coordinate. For any proposed reaction mechanism involving 6-(trifluoromethyl)pyridine-3-thiol, IRC calculations would be essential to validate the computed transition states and to gain a deeper understanding of the reaction dynamics. researchgate.net

Computational Chemistry and Theoretical Studies of 6-(trifluoromethyl)pyridine-3-thiol

This article explores the computational and theoretical chemistry of 6-(trifluoromethyl)pyridine-3-thiol, a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a thiol group. Due to the limited availability of direct experimental and computational studies for this specific isomer, this analysis will focus on the established theoretical methodologies and utilize data from analogous compounds to illustrate the principles of its molecular behavior.

Applications As Advanced Synthetic Building Blocks and Reagents

Precursor in the Synthesis of Complex Heterocyclic Systems

The 6-(trifluoromethyl)pyridine-3-thiol scaffold serves as a versatile starting material for the synthesis of intricate heterocyclic systems. Its inherent functionalities allow for a range of chemical transformations, leading to the formation of novel polycyclic and complex molecular frameworks.

Annulation Reactions and Ring Closures for Novel Polycyclic Systems

Annulation and ring-closure reactions are fundamental strategies in organic synthesis for the construction of polycyclic systems. The strategic placement of the trifluoromethyl and thiol groups on the pyridine (B92270) ring of 6-(trifluoromethyl)pyridine-3-thiol and its derivatives offers unique opportunities for such transformations.

A notable example is the use of related trifluoromethyl-substituted pyridines in radical cascade reactions. For instance, a silver-mediated radical cascade cyclization/trifluoromethylthiolation of 1,6-enynes has been developed, which allows for the construction of valuable trifluoromethylthio-substituted polycyclic fluorene (B118485) systems. acs.org This process involves the formation of one C–SCF3 bond and two C–C bonds in a single step, highlighting the potential of trifluoromethyl-containing building blocks in complex cyclizations. acs.org

Furthermore, the principles of electrocyclic reactions, which are pericyclic reactions involving the concerted reorganization of π-electrons to form or break a σ-bond, are relevant to the potential ring-closing reactions of elaborated derivatives of 6-(trifluoromethyl)pyridine-3-thiol. masterorganicchemistry.com For instance, a 6π-electron system, which could be constructed from the pyridine scaffold, can undergo a disrotatory ring closure under thermal conditions to form a new six-membered ring. masterorganicchemistry.com The stereochemistry of such reactions is highly controlled, offering a pathway to stereochemically defined polycyclic systems. While direct examples starting from 6-(trifluoromethyl)pyridine-3-thiol are not prevalent in the literature, its structure provides a clear template for designing precursors for such electrocyclizations. The synthesis of novel polycyclic heterocyclic ring systems via photocyclization is another relevant strategy that has been explored for other thieno[2,3-b]thiophene (B1266192) derivatives, which could potentially be adapted for derivatives of 6-(trifluoromethyl)pyridine-3-thiol. researchgate.net

Multicomponent Reactions (MCRs) Incorporating the Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are highly valued for their efficiency and atom economy. mdpi.comacsgcipr.org The 6-(trifluoromethyl)pyridine-3-thiol scaffold is well-suited for incorporation into MCRs, leading to the rapid assembly of complex and functionally diverse molecules.

A pertinent example is the multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. nih.gov This reaction involves the condensation of an aldehyde, malononitrile, and a thiophenol in the presence of a catalyst. nih.gov By analogy, 6-(trifluoromethyl)pyridine-3-thiol could serve as the thiol component in such a reaction, leading to the formation of highly functionalized pyridine derivatives. These reactions are often catalyzed by metal-organic frameworks (MOFs) and can be performed under solvent-free conditions, enhancing their green chemistry credentials. nih.gov

The synthesis of pyrazolo[3,4-b]pyridine derivatives through a three-component reaction of 5-aminopyrazoles, salicylic (B10762653) aldehydes, and pyruvic acid also illustrates the power of MCRs in constructing fused heterocyclic systems. mdpi.com While not directly involving 6-(trifluoromethyl)pyridine-3-thiol, this strategy highlights the potential for designing MCRs that incorporate the structural features of this compound to generate novel fused pyridines. The general principles of MCRs are broadly applicable and offer a fertile ground for the future application of 6-(trifluoromethyl)pyridine-3-thiol in the synthesis of complex molecules. mdpi.com

Ligand Design in Organometallic Chemistry and Catalysis

The combination of a soft thiol donor and a borderline nitrogen donor within the 6-(trifluoromethyl)pyridine-3-thiol structure makes it an attractive candidate for ligand design in organometallic chemistry and catalysis. The electronic properties of the ligand can be finely tuned by the strongly electron-withdrawing trifluoromethyl group, which can influence the stability, reactivity, and catalytic activity of the resulting metal complexes.

Coordination Chemistry with Transition Metals for Novel Ligand Development

The coordination chemistry of pyridine-thiol type ligands is well-established, and derivatives of 6-(trifluoromethyl)pyridine-3-thiol are expected to form stable complexes with a variety of transition metals. Research on the closely related 6-aryl-3-cyano-4-trifluoromethyl-pyridine-2(1H)-thiones has demonstrated their ability to coordinate with Co(II), Ni(II), Cu(II), Zn(II), Pd(II), and Pt(II). researchgate.netresearchgate.net In these complexes, the ligand typically coordinates to the metal ion through the sulfur atom of the thione group. researchgate.netresearchgate.net The resulting complexes exhibit different geometries, such as tetrahedral for Co(II) and Zn(II) and square-planar for Ni(II), Pd(II), and Pt(II). researchgate.netresearchgate.net

The presence of the trifluoromethyl group influences the electronic properties of the pyridine ring, which in turn can affect the coordination properties of the ligand. This allows for the development of a library of ligands with systematically varied electronic and steric properties for applications in catalysis and materials science. The synthesis of chiral tripyridyldiamine ligands and their metal complexes has shown that the ligand's stereochemistry can direct the coordination geometry around the metal center, a principle that could be extended to chiral derivatives of 6-(trifluoromethyl)pyridine-3-thiol. nih.gov

Table 1: Coordination Complexes of Structurally Related Pyridine-Thione Ligands Click on a row to display more information.

| Ligand | Metal Ion | Coordination Mode | Resulting Geometry | Reference |

| 6-aryl-3-cyano-4-trifluoromethyl-pyridine-2(1H)-thione | Co(II) | S-coordination | Tetrahedral | researchgate.net |

| 6-aryl-3-cyano-4-trifluoromethyl-pyridine-2(1H)-thione | Ni(II) | S-coordination | Square-planar | researchgate.net |

| 6-aryl-3-cyano-4-trifluoromethyl-pyridine-2(1H)-thione | Cu(II) | S-coordination | Not specified | researchgate.net |

| 6-aryl-3-cyano-4-trifluoromethyl-pyridine-2(1H)-thione | Zn(II) | S-coordination | Tetrahedral | researchgate.net |

| 6-aryl-3-cyano-4-trifluoromethyl-pyridine-2(1H)-thione | Pd(II) | S-coordination | Square-planar | researchgate.net |

| 6-aryl-3-cyano-4-trifluoromethyl-pyridine-2(1H)-thione | Pt(II) | S-coordination | Square-planar | researchgate.net |

Development of Novel Catalytic Systems for Organic Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, and ligands play a crucial role in determining the efficacy and selectivity of a catalyst. Metal complexes derived from 6-(trifluoromethyl)pyridine-3-thiol have the potential to be active catalysts in a range of organic transformations, including cross-coupling, fluorination, and thiol-ene reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of C-C bonds. researchgate.net The electronic properties of the trifluoromethyl group in ligands derived from 6-(trifluoromethyl)pyridine-3-thiol can influence the reactivity of the palladium center. For example, in the Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine, the reaction occurs selectively at the more sterically hindered 2-position due to electronic effects. researchgate.net This demonstrates the potential for ligands based on this scaffold to control regioselectivity in cross-coupling reactions. While direct catalytic applications of 6-(trifluoromethyl)pyridine-3-thiol complexes are still emerging, the synthesis of Pd(II) and Pt(II) complexes of related pyridine-thiones suggests their potential as catalysts or precatalysts. researchgate.net

Fluorination and Trifluoromethylthiolation: The development of new methods for the introduction of fluorine and trifluoromethylthio (-SCF3) groups is of significant interest. Transition metal-catalyzed reactions have become a key approach in this area. beilstein-journals.org For instance, cobalt complexes have been used as photocatalysts for the direct C-H trifluoromethylation of arenes and heteroarenes. nih.gov Ligands derived from 6-(trifluoromethyl)pyridine-3-thiol could potentially be used to modulate the properties of such catalysts.

Thiol-Ene Reactions: The thiol-ene reaction is a robust and efficient click chemistry reaction for the formation of thioethers. This reaction can be initiated by radicals and has found broad applications in materials science and bioconjugation. While often uncatalyzed, the development of catalytic versions could offer enhanced control. The thiol functionality of 6-(trifluoromethyl)pyridine-3-thiol makes it a direct participant in such reactions, and its metal complexes could potentially influence the reaction's course.

Enantioselective Catalysis

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral ligands is central to this field.

While there is extensive research on the development of chiral pyridine-containing ligands for enantioselective catalysis, the synthesis and application of chiral derivatives of 6-(trifluoromethyl)pyridine-3-thiol are not yet widely reported in the scientific literature. nih.govresearchgate.netnih.gov The synthesis of chiral pyridines can be achieved through various methods, including the enantioselective functionalization of prochiral pyridine derivatives. nih.gov For example, copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using a chiral diphosphine ligand has been shown to produce chiral pyridines with high enantioselectivity. nih.gov

The development of chiral derivatives of 6-(trifluoromethyl)pyridine-3-thiol represents a promising area for future research. By introducing a chiral center into the ligand backbone, it would be possible to create a chiral environment around a coordinated metal ion. Such chiral complexes could then be explored as catalysts in a variety of enantioselective transformations, including asymmetric cross-coupling, hydrogenation, and cyclization reactions. The unique electronic properties conferred by the trifluoromethyl group could lead to novel reactivity and selectivity in these catalytic systems.

Applications in Advanced Materials Science

While trifluoromethyl-pyridines are recognized for their utility in creating materials with unique physicochemical properties, specific data on the application of 6-(trifluoromethyl)pyridine-3-thiol in materials science is limited.

Polymer Chemistry: Monomer or Cross-linking Agent for Functional Polymeric Materials

Currently, there is a lack of specific research in the available literature detailing the use of 6-(trifluoromethyl)pyridine-3-thiol as a monomer in polymerization reactions or as a cross-linking agent. In principle, the thiol group (-SH) allows for its potential incorporation into polymer backbones or as a pendant group through various polymerization techniques, such as thiol-ene "click" chemistry or as a chain-transfer agent. Thiol-terminated polymers are known for their ability to be grafted onto surfaces or to form cross-linked networks. However, specific examples and detailed findings for 6-(trifluoromethyl)pyridine-3-thiol in these roles are not currently published.

Surface Modification for Advanced Coatings and Sensors

The thiol group has a strong affinity for noble metal surfaces, most notably gold, making it an ideal anchor for the formation of self-assembled monolayers (SAMs). These highly ordered molecular layers are crucial for modifying surface properties to create advanced coatings or sensing platforms. Pyridine-terminated thiols have been studied for their ability to form densely packed SAMs on gold substrates. The orientation and packing of the molecules in the SAM can be finely tuned, which in turn influences the surface's chemical and physical properties.

For 6-(trifluoromethyl)pyridine-3-thiol, the combination of the thiol anchor and the trifluoromethyl-pyridine headgroup could theoretically lead to surfaces with low surface energy, specific electronic characteristics, and potential binding sites for sensor applications. However, specific experimental studies, characterization data (such as contact angle measurements, XPS, or STM), and performance in coating or sensor devices for SAMs derived from 6-(trifluoromethyl)pyridine-3-thiol are not found in the current body of scientific literature.

Role in Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Linkers

The structure of 6-(trifluoromethyl)pyridine-3-thiol, featuring both a coordinating pyridine nitrogen and a potentially reactive thiol group, suggests its potential as a linker for creating functional MOFs. The trifluoromethyl group could impart specific properties such as hydrophobicity or altered electronic behavior to the framework. Despite this potential, there are no specific reports in the searched literature of 6-(trifluoromethyl)pyridine-3-thiol being utilized as a linker in the synthesis of MOFs or other discrete supramolecular assemblies.

Reagent in Advanced Organic Synthesis

The unique combination of functional groups in 6-(trifluoromethyl)pyridine-3-thiol suggests its potential as a specialized reagent in organic synthesis. The trifluoromethyl group is known to significantly alter the electronic properties of molecules, which is a key strategy in the design of pharmaceuticals and agrochemicals.

Asymmetric Synthesis Applications

Asymmetric synthesis aims to produce chiral molecules in high enantiomeric excess, a critical requirement in the pharmaceutical industry. This is often achieved using chiral catalysts or auxiliaries. While there is extensive research on the use of trifluoromethyl-containing compounds and chiral catalysts in asymmetric reactions, no specific studies were found that employ 6-(trifluoromethyl)pyridine-3-thiol or its derivatives for such applications. The development of chiral ligands or catalysts from this scaffold remains an unexplored area in the available literature.

Protecting Group Chemistry Leveraging the Thiol Moiety